molecular formula C8H17NO B1317316 1-(2-Aminoethyl)cyclohexanol CAS No. 39884-50-9

1-(2-Aminoethyl)cyclohexanol

Cat. No.: B1317316
CAS No.: 39884-50-9
M. Wt: 143.23 g/mol
InChI Key: HNRPKAVJEIUVQK-UHFFFAOYSA-N
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Description

1-(2-Aminoethyl)cyclohexanol is an organic compound that features a cyclohexane ring substituted with a hydroxyl group and an aminoethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Aminoethyl)cyclohexanol can be synthesized through several methods. One common approach involves the reduction of 1-(2-Nitro-ethyl)-cyclohexanol using hydrogen gas in the presence of a palladium catalyst. Another method includes the reductive amination of cyclohexanone with ethylenediamine under hydrogenation conditions.

Industrial Production Methods: Industrial production of this compound typically involves large-scale hydrogenation processes. These processes use high-pressure hydrogen gas and a suitable catalyst, such as palladium on carbon, to achieve efficient conversion of precursor compounds to the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Aminoethyl)cyclohexanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The amino group can be reduced to form a primary amine.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are used for substitution reactions.

Major Products Formed:

    Oxidation: Cyclohexanone or cyclohexanoic acid.

    Reduction: Cyclohexylamine.

    Substitution: Cyclohexyl halides or alkylated cyclohexane derivatives.

Scientific Research Applications

1-(2-Aminoethyl)cyclohexanol has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic effects, including its use as a precursor for drug development.

    Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Aminoethyl)cyclohexanol involves its interaction with specific molecular targets and pathways. The aminoethyl group can interact with various receptors and enzymes, potentially modulating their activity. The hydroxyl group may also play a role in hydrogen bonding and other interactions within biological systems.

Comparison with Similar Compounds

    Cyclohexanol: Lacks the aminoethyl group, making it less versatile in certain applications.

    1-(2-Hydroxyethyl)-cyclohexanol: Similar structure but with a hydroxyethyl group instead of an aminoethyl group.

Uniqueness: 1-(2-Aminoethyl)cyclohexanol’s combination of a hydroxyl group and an aminoethyl group provides unique reactivity and versatility, making it valuable for various applications that similar compounds may not be suitable for.

Properties

IUPAC Name

1-(2-aminoethyl)cyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c9-7-6-8(10)4-2-1-3-5-8/h10H,1-7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNRPKAVJEIUVQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(CCN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001308996
Record name 1-(2-Aminoethyl)cyclohexanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001308996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39884-50-9
Record name 1-(2-Aminoethyl)cyclohexanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39884-50-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Aminoethyl)cyclohexanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001308996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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